molecular formula C17H13NO4 B11676386 methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11676386
M. Wt: 295.29 g/mol
InChI Key: VNAYVHHHMLHJSO-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a phthalimide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of 3-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the isoindole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C17H13NO4/c1-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22-2)9-14(13)16(18)20/h3-9H,1-2H3

InChI Key

VNAYVHHHMLHJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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